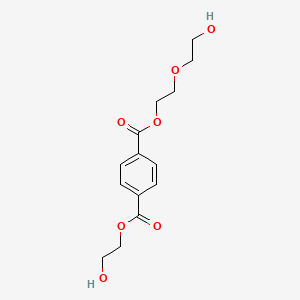
2-(2-Hydroxyethoxy)ethyl (2-hydroxyethyl) terephthalate
Overview
Description
2-(2-Hydroxyethoxy)ethyl (2-hydroxyethyl) terephthalate is a useful research compound. Its molecular formula is C14H18O7 and its molecular weight is 298.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Hydroxyethoxy)ethyl (2-hydroxyethyl) terephthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Hydroxyethoxy)ethyl (2-hydroxyethyl) terephthalate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Recycling and Sustainability
- Recycling PET : PET's sustainability challenges have led to the development of technologies for degrading conventional PET to obtain products like ethylene glycol and bis(2-hydroxyethyl terephthalate) (Damayanti & Ho-Shing Wu, 2021).
- Depolymerization of PET Waste : High purity and yield of bis(2-hydroxyethyl terephthalate) (BHET) is achievable from PET waste, offering a potential raw material source for petrochemical products and energy (Guoxi Xi, Mai Lu, & Cheng-Xin Sun, 2005).
Polymer and Material Science
- Copolyesters with Bio-based Units : Synthesis of copolyesters containing both terephthalate and furoate units, using bio-based materials, demonstrates the versatility in polymer chain composition (M. Abid et al., 2008).
- PET Copolymers : PET copolymers containing bis[4-(2-hydroxyethoxy)phenyl]sulfone exhibit a range of molecular weights and optical characteristics, highlighting the diverse applications in material science (Y. Tsai et al., 2009).
Chemical Analysis and Biomonitoring
- Metabolite Identification : Identifying sensitive and specific biomarkers of di-2-ethylhexyl terephthalate (DEHTP) for human exposure assessment is crucial, as DEHTP is used in food packaging and medical devices (MANORI J. Silva et al., 2015).
Advanced Manufacturing Processes
- Microwave-Induced Copolymerization : Utilizing microwave heating for copolymerization of ethylene isophthalate cyclic dimer and BHET offers a new approach for advanced manufacturing processes (Ritsuko Nagahata et al., 2004).
- Glycolysis and Hydrolysis : Exploring simultaneous glycolysis and hydrolysis of waste PET for intermediate production suitable for further polymerization illustrates innovative recycling methods (G. Güçlü et al., 2003).
Environmental and Health Impact Studies
- Toxicity of PET Derivatives : Synthesis, structural characterization, and ecotoxicological assessment of PET precursors and degradation products provide insights into their potential environmental and health impacts (Milica Djapovic et al., 2021).
Chemical Engineering and Thermodynamics
- Thermodynamics of BHET : Phase equilibrium thermodynamics studies of BHET offer significant insights for crystallization separation processes in chemical engineering (Haoyu Yao et al., 2021).
properties
IUPAC Name |
4-O-[2-(2-hydroxyethoxy)ethyl] 1-O-(2-hydroxyethyl) benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O7/c15-5-7-19-9-10-21-14(18)12-3-1-11(2-4-12)13(17)20-8-6-16/h1-4,15-16H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVLVEOLEKBOTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCO)C(=O)OCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60867792 | |
| Record name | 2-(2-Hydroxyethoxy)ethyl 2-hydroxyethyl benzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60867792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethoxy)ethyl (2-hydroxyethyl) terephthalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,1':3',1''-Terphenyl]-2'-ylboronic acid](/img/structure/B8263349.png)
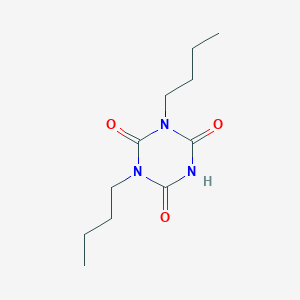
![1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B8263355.png)
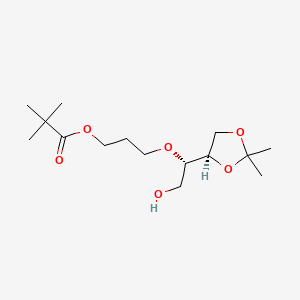
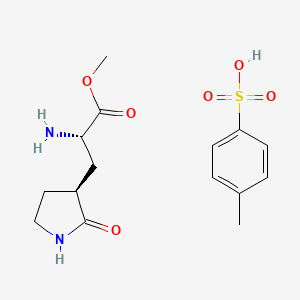

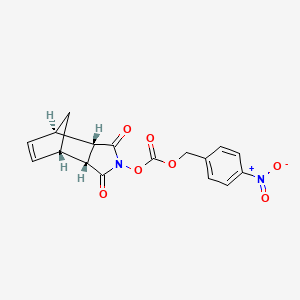
![6-Chloro-[3,4'-bipyridin]-2'-amine](/img/structure/B8263391.png)
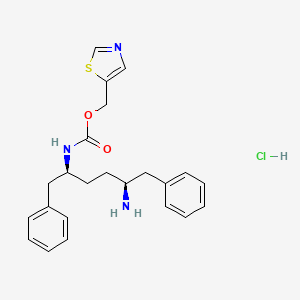

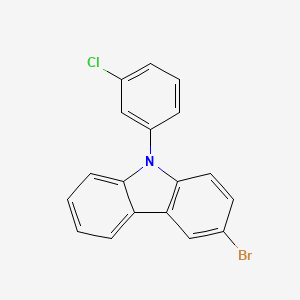
![6-Amino-4-(2,4-dimethoxyphenyl)-[1,2]dithiolo[4,3-b]pyrrol-5(4H)-one hydrochloride](/img/structure/B8263430.png)

![4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzaldehyde](/img/structure/B8263445.png)